An In-Depth Technical Guide to the Basic Properties of 2,5,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester
An In-Depth Technical Guide to the Basic Properties of 2,5,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical characteristics, plausible synthetic routes, and potential biological significance, offering a foundational resource for researchers exploring its applications.
Core Chemical Identity
2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a polysubstituted quinoline derivative. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. The specific substitution pattern of three methyl groups at the 2, 5, and 8 positions, along with an ethyl carboxylate group at the 3-position, defines its unique chemical architecture and potential for diverse chemical interactions.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Ethyl 2,5,8-trimethylquinoline-3-carboxylate |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 110139-48-5 |
| PubChem CID | 17039667 |
Physicochemical Properties: A Predictive Overview
Precise experimental data for the physicochemical properties of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester are not extensively reported in publicly accessible literature. However, based on the properties of structurally similar quinoline derivatives, a predictive assessment can be made.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Comparison |
| Melting Point | Solid at room temperature | Quinolines with similar molecular weights are typically solids. |
| Boiling Point | > 300 °C at 760 mmHg | Isomeric trimethylquinoline carboxylates exhibit high boiling points. For example, ethyl 2,5,7-trimethylquinoline-3-carboxylate has a predicted boiling point of 345.5°C. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethanol, acetone). Limited solubility in water. | The presence of the ethyl ester and the aromatic quinoline core suggests lipophilic character. |
| pKa | Estimated to be around 3-5 for the quinoline nitrogen. | The basicity of the quinoline nitrogen is influenced by the electron-withdrawing nature of the carboxylate group. |
Synthesis Strategies: A Mechanistic Perspective
The Gould-Jacobs Reaction: A Plausible Route
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, which can be subsequently modified.[1][2] This approach involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM).
Workflow Diagram: Gould-Jacobs Reaction Pathway
Caption: Proposed Gould-Jacobs synthesis pathway.
Causality in Experimental Choices:
-
Starting Material Selection: The synthesis would logically commence with 2,5,8-trimethylaniline. The reaction partner, diethyl ethoxymethylenemalonate, is a commercially available and frequently used reagent in quinoline synthesis.[3][4]
-
Reaction Conditions: The initial condensation is typically performed by heating the reactants, often without a solvent. The subsequent cyclization requires high temperatures, often achieved using a high-boiling solvent like diphenyl ether.[5]
-
Post-Cyclization Modification: The resulting 4-hydroxyquinoline would necessitate a dehydroxylation step to yield the target compound. This is commonly achieved by conversion of the hydroxyl group to a chloro group using a reagent like phosphorus oxychloride (POCl₃), followed by reductive dechlorination.
The Combes Quinoline Synthesis: An Alternative Approach
The Combes synthesis offers another viable route, involving the acid-catalyzed reaction of an aniline with a β-diketone.[6][7]
Workflow Diagram: Combes Synthesis Pathway
Caption: Proposed Combes synthesis pathway.
Causality in Experimental Choices:
-
Reagent Selection: 2,5,8-trimethylaniline would be reacted with ethyl acetoacetate, which provides the necessary carbon backbone for the formation of the pyridine ring of the quinoline system.
-
Catalyst and Conditions: A strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is essential to promote the cyclization of the enamine intermediate. The reaction is typically carried out at elevated temperatures.
Spectroscopic Characterization: A Predictive Analysis
Detailed experimental spectra for 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester are not widely published. However, the expected spectroscopic features can be predicted based on its chemical structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons on the quinoline ring (chemical shifts dependent on substitution pattern).- Singlets for the three methyl groups attached to the aromatic ring.- A quartet and a triplet for the ethyl ester group. |
| ¹³C NMR | - Carbonyl carbon of the ester group (~165-175 ppm).- Aromatic and heteroaromatic carbons of the quinoline ring.- Carbons of the three methyl groups.- Carbons of the ethyl ester group. |
| Infrared (IR) | - C=O stretch of the ester group (~1720-1740 cm⁻¹).- C-O stretches of the ester group (~1100-1300 cm⁻¹).- C=C and C=N stretching vibrations of the quinoline ring.- C-H stretching and bending vibrations of the methyl and ethyl groups. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight (243.30).- Fragmentation pattern characteristic of a quinoline ethyl ester, likely involving loss of the ethoxy group or the entire ester functionality. |
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, the broader class of quinoline derivatives is well-known for a wide range of pharmacological effects.[8] Extrapolation from related compounds suggests several areas of potential interest for this molecule.
Antimicrobial Potential
Quinolone and quinoline compounds form the basis of many antibacterial drugs. The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.[9] The specific substitution pattern of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester could modulate its interaction with these or other microbial targets.
Anticancer Properties
Numerous quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10] The planar aromatic ring system can intercalate into DNA, and the substituents can influence interactions with key enzymes involved in cell proliferation and survival, such as protein kinases.
Signaling Pathway Diagram: Potential Kinase Inhibition
Caption: Generalized pathway of kinase inhibition.
Enzyme Inhibition
The quinoline scaffold is present in inhibitors of various enzymes. For instance, some quinoline-3-carboxamides have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS).[11] The ester functionality of the title compound could serve as a handle for further derivatization to explore its potential as an enzyme inhibitor.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, a series of standard in vitro assays would be necessary.
Antimicrobial Activity Assessment
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Evaluation
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a compound with a chemical structure that suggests significant potential for applications in drug discovery and materials science. While detailed experimental data is currently sparse in the public domain, this guide provides a robust theoretical and predictive framework for its properties and synthesis. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of this intriguing quinoline derivative.
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